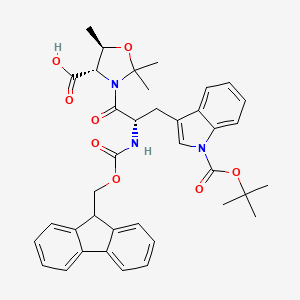

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

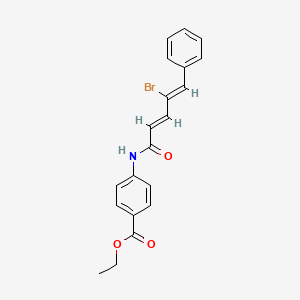

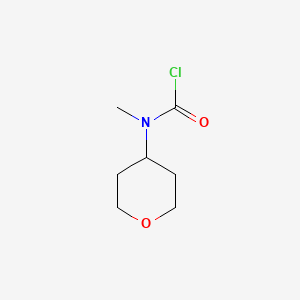

“Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” is a dipeptide . It consists of a threonine residue that has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .

Synthesis Analysis

This compound is used as a reactant in the synthesis of GUB06-046, a novel secretin/glucagon-like peptide 1 co-agonist . It is also used as a versatile tool for overcoming some intrinsic problems in the field of peptide chemistry .Molecular Structure Analysis

The molecular formula of “Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” is C₃₈H₄₁N₃O₈ . Its molecular weight is 667.76 g/mol .Chemical Reactions Analysis

The presence of pseudoprolines within a peptide sequence results in the disruption of β-sheet structures considered as a source of intermolecular aggregation during chain elongation .Physical And Chemical Properties Analysis

“Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH” appears as a white to off-white powder . It should be stored at temperatures below -15°C .科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH: is primarily used in SPPS , which is a method for the chemical synthesis of peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The Fmoc group protects the amino terminus during synthesis, and the Boc group protects the side chain of tryptophan, allowing for the specific incorporation of the amino acid into the peptide sequence .

Green Chemistry Applications

The synthesis of peptides using Fmoc chemistry is being adapted to align with green chemistry principles. Efforts are being made to reduce the environmental impact of peptide synthesis by using greener solvents and reducing waste. The compound plays a role in these greener synthetic routes, contributing to more sustainable practices in peptide synthesis .

作用機序

Safety and Hazards

特性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJOQSZEAUSDT-UBUDTRSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)